Cas no 1586-00-1 (2-Benzylbenzylalcohol)

2-Benzylbenzyl alcohol (CAS 622-08-2) is a bifunctional aromatic alcohol characterized by the presence of both a benzyl and a hydroxyl group attached to a benzene ring. This structure imparts reactivity typical of primary alcohols, making it a versatile intermediate in organic synthesis, particularly for the production of pharmaceuticals, fragrances, and specialty chemicals. Its dual functionality allows for selective transformations, such as esterification or etherification, while the aromatic backbone enhances stability. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in homogeneous reaction systems. Proper handling is advised due to potential sensitivity to oxidation. Storage under inert conditions is recommended to maintain purity.
2-Benzylbenzylalcohol structure
2-Benzylbenzylalcohol structure
商品名:2-Benzylbenzylalcohol
CAS番号:1586-00-1
MF:C14H14O
メガワット:198.26036
CID:195796
PubChem ID:74109

2-Benzylbenzylalcohol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol,2-(phenylmethyl)-
    • (2-benzylphenyl)methanol
    • 2-BENZYLBENZYLALCOHOL
    • [2-benzylphenyl]methan-1-ol
    • <2-(hydroxymethyl)phenyl>phenylmethane
    • 1-(hydroxymethyl)-2-(phenylmethyl)benzene
    • 2-(phenylmethyl)benzyl alcohol
    • BENZENEMETHANOL,2-(PHENYLMETHYL)
    • Benzyl alcohol,o-benzyl
    • BENZENEMETHANOL, 2-(PHENYLMETHYL)-
    • DTXSID40166472
    • BAA58600
    • O-HYDROXYMETHYLDIPHENYLMETHANE
    • (2-Benzylphenyl)methanol #
    • NSC405651
    • AKOS003624859
    • A1-32330
    • o-benzylbenzyl alcohol
    • Benzyl alcohol, o-benzyl-
    • NSC 405651
    • UNII-7GQA3H3HVM
    • 2-(PHENYLMETHYL)BENZENEMETHANOL
    • 1586-00-1
    • EINECS 216-442-4
    • 7GQA3H3HVM
    • FT-0651055
    • NS00025157
    • GTKWHQWJTVWORA-UHFFFAOYSA-
    • CS-0227222
    • A809945
    • SCHEMBL1773099
    • NSC-405651
    • BENZYL ALCOHOL IMPURITY I
    • InChI=1/C14H14O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2
    • [2-(phenylmethyl)phenyl]methanol
    • 2-Benzylbenzyl alcohol
    • 2-Benzylbenzylalcohol
    • MDL: MFCD00004627
    • インチ: InChI=1S/C14H14O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2
    • InChIKey: GTKWHQWJTVWORA-UHFFFAOYSA-N
    • ほほえんだ: C=1(C(=CC=CC1)CC=2C=CC=CC2)CO

計算された属性

  • せいみつぶんしりょう: 198.104465g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 198.104465g/mol
  • 単一同位体質量: 198.104465g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 15
  • 複雑さ: 172
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色ブロック固体
  • 密度みつど: 1.0074 (rough estimate)
  • ゆうかいてん: 37-41 °C
  • ふってん: 154 °C (1 mmHg)
  • フラッシュポイント: 144.3°C
  • 屈折率: 1.5961
  • PSA: 20.23000
  • LogP: 2.76970
  • ようかいせい: 未確定

2-Benzylbenzylalcohol セキュリティ情報

  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

2-Benzylbenzylalcohol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Benzylbenzylalcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B537023-10mg
2-Benzylbenzylalcohol
1586-00-1
10mg
$ 50.00 2022-06-07
TRC
B537023-500mg
2-Benzylbenzylalcohol
1586-00-1
500mg
$ 1378.00 2023-04-18
A2B Chem LLC
AA80588-2.5g
(2-Benzylphenyl)methanol
1586-00-1 95%
2.5g
$1045.00 2024-04-20
TRC
B537023-250mg
2-Benzylbenzylalcohol
1586-00-1
250mg
$ 800.00 2023-09-08
TRC
B537023-50mg
2-Benzylbenzylalcohol
1586-00-1
50mg
$ 173.00 2023-04-18
TRC
B537023-100mg
2-Benzylbenzylalcohol
1586-00-1
100mg
$ 230.00 2022-06-07
Ambeed
A101579-1g
(2-Benzylphenyl)methanol
1586-00-1 97%
1g
$1508.0 2024-04-23
A2B Chem LLC
AA80588-1g
(2-Benzylphenyl)methanol
1586-00-1 95%
1g
$624.00 2024-04-20

2-Benzylbenzylalcohol 関連文献

2-Benzylbenzylalcoholに関する追加情報

Chemical Profile of 2-Benzylbenzylalcohol (CAS No: 1586-00-1)

2-Benzylbenzylalcohol, identified by the Chemical Abstracts Service Number (CAS No) 1586-00-1, is a significant organic compound with a broad spectrum of applications in the chemical and pharmaceutical industries. This compound, featuring a benzyl group attached to a benzyl alcohol backbone, exhibits unique structural and functional properties that make it valuable in synthetic chemistry, material science, and as an intermediate in drug development.

The molecular structure of 2-Benzylbenzylalcohol consists of two benzene rings linked by a hydroxymethyl-benzyl bridge. This configuration imparts flexibility and reactivity, enabling its use in various chemical transformations. The presence of hydroxyl and aromatic groups facilitates interactions with biological molecules, making it a compound of interest in medicinal chemistry.

In recent years, 2-Benzylbenzylalcohol has garnered attention in the field of pharmaceutical research due to its potential as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in constructing complex molecular architectures. This property is particularly relevant in the development of novel therapeutic agents targeting various diseases.

One of the most compelling applications of 2-Benzylbenzylalcohol is its role in the synthesis of chiral compounds. The benzyl group can be selectively modified to introduce stereocenters, which are crucial for the biological activity of many drugs. Researchers have leveraged this capability to develop enantiomerically pure compounds with enhanced pharmacological properties. For instance, derivatives of 2-Benzylbenzylalcohol have been explored as intermediates in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic molecules.

Furthermore, advancements in green chemistry have highlighted the importance of sustainable synthetic routes for 2-Benzylbenzylalcohol. Modern methodologies focus on minimizing waste and improving yields through catalytic processes and solvent-free reactions. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of purity and efficiency.

The compound's versatility extends to material science applications as well. 2-Benzylbenzylalcohol can serve as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel materials with tailored properties. Its aromatic structure imparts thermal stability and mechanical strength, making it suitable for high-performance polymers used in coatings, adhesives, and composite materials.

In academic research, 2-Benzylbenzylalcohol has been utilized as a model substrate for studying organic reactions and mechanisms. Its reactivity under different conditions provides insights into reaction pathways and catalytic effects. Such studies contribute to the broader understanding of organic chemistry principles and inform the design of more efficient synthetic strategies.

The pharmaceutical industry continues to explore new derivatives of 2-Benzylbenzylalcohol for their potential therapeutic benefits. Recent studies have investigated its role in developing antimicrobial agents and anti-cancer drugs. The compound's ability to interact with biological targets at the molecular level makes it a promising candidate for drug discovery initiatives aimed at addressing unmet medical needs.

From an industrial perspective, the production of 2-Benzylbenzylalcohol has been optimized for scalability and cost-effectiveness. Manufacturers employ advanced purification techniques to ensure high product quality, meeting stringent regulatory requirements for pharmaceutical use. Continuous improvements in process engineering further enhance production efficiency while reducing energy consumption.

The future prospects for 2-Benzylbenzylalcohol are promising, with ongoing research uncovering new applications and refining existing ones. As computational chemistry tools become more sophisticated, virtual screening methods are being used to identify novel derivatives with enhanced properties. This interdisciplinary approach combines experimental data with theoretical modeling to accelerate the discovery process.

In conclusion,2-Benzylbenzylalcohol (CAS No: 1586-00-1) is a multifaceted compound with significant implications across multiple scientific domains. Its structural features enable diverse chemical modifications, making it indispensable in pharmaceutical synthesis, material science, and academic research. As innovation continues to drive advancements in these fields,2-Benzylbenzylalcohol will undoubtedly remain at the forefront of scientific exploration and industrial application.

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